

The Principle of Fluo-2 AM Calcium Imaging: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluo-2 AM*

Cat. No.: *B8210042*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the use of **Fluo-2 AM** for intracellular calcium imaging. **Fluo-2 AM** is a high-affinity, single-wavelength fluorescent indicator renowned for its superior cell loading and sensitivity in detecting intracellular calcium (Ca^{2+}) dynamics.

Core Principles of Fluo-2 AM

Fluo-2 AM (Fluo-2 acetoxymethyl ester) is a cell-permeant fluorescent dye designed to measure intracellular calcium concentrations. Its mechanism of action is predicated on a multi-step process that transforms the non-fluorescent, membrane-permeable molecule into a highly fluorescent, calcium-sensitive indicator trapped within the cell.

Mechanism of Action:

- **Cell Loading:** **Fluo-2 AM**, being lipophilic due to the acetoxymethyl ester groups, readily crosses the plasma membrane of living cells.
- **De-esterification:** Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action converts the **Fluo-2 AM** molecule into its active, polar form, Fluo-2.

- **Intracellular Trapping:** The removal of the AM esters reveals carboxyl groups, rendering the Fluo-2 molecule membrane-impermeant and effectively trapping it within the cytoplasm.
- **Calcium Binding and Fluorescence:** In its calcium-free state, Fluo-2 exhibits a low level of fluorescence. Upon binding to intracellular Ca^{2+} , the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity. This fluorescence enhancement is the basis for detecting and quantifying changes in intracellular calcium concentration.

Fluo-2 is valued for its higher Ca^{2+} affinity and superior cell loading capabilities compared to its well-known analogue, Fluo-4 AM, which can offer enhanced sensitivity for detecting smaller fluctuations in calcium levels.[1]

Quantitative Data and Spectral Properties

The selection of an appropriate calcium indicator is critical for the success of an experiment. The following tables summarize the key quantitative properties of **Fluo-2 AM** and provide a comparison with other common calcium indicators.

Table 1: Spectral and Chemical Properties of **Fluo-2 AM**

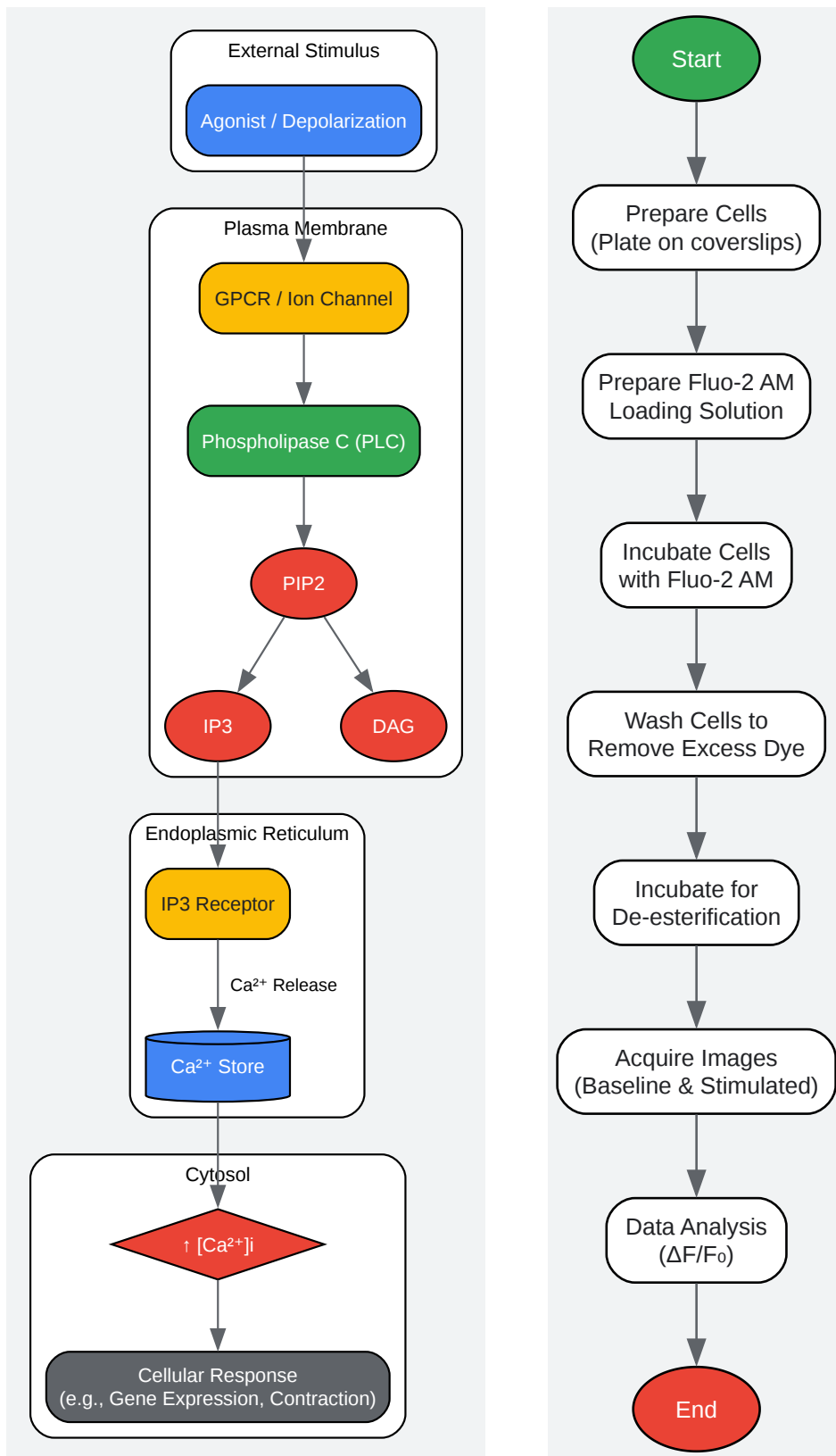
Property	Value	Reference
Excitation Maximum (Ca^{2+} -bound)	~490 nm	[1]
Emission Maximum (Ca^{2+} -bound)	~515 nm	[2]
Dissociation Constant (Kd) for Ca^{2+}	~230-290 nM	[1][2]
Molecular Weight	~1061 g/mol	[2]
Purity	>95%	[2]

Table 2: Comparative Overview of Common Calcium Indicators

Indicator	Excitation (nm)	Emission (nm)	Kd (nM)	Key Features
Fluo-2 AM	~490	~515	~230-290	High Ca ²⁺ affinity, superior cell loading.[1]
Fluo-4 AM	~494	~516	~345	Widely used, bright fluorescence.
Fura-2 AM	~340/380	~510	~145	Ratiometric dye, allows for more precise quantification.

Signaling Pathways and Logical Relationships

Understanding the underlying biological pathways and the logical flow of the experimental technique is crucial for proper application and data interpretation. The following diagrams, created using the DOT language, illustrate these concepts.





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- 2. Fluo-2 AM, green fluorescent Ca²⁺ binding dye (CAS 1070771-36-6) | Abcam [abcam.com]
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